molecular formula C33H66NO8P B11937924 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine

1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B11937924
M. Wt: 635.9 g/mol
InChI Key: FCTBVSCBBWKZML-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. Phospholipids are major structural biomolecules found in biological membranes and play a crucial role in cellular processes . This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions involving dodecanoic acid, tridecanoic acid, glycerol, and phosphocholine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine involves its integration into biological membranes. It participates in protein-mediated intracellular and extracellular signaling processes. The compound interacts with various molecular targets, including membrane proteins and enzymes, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct biophysical properties. This makes it particularly useful in studies involving membrane fluidity and lipid-protein interactions .

Properties

Molecular Formula

C33H66NO8P

Molecular Weight

635.9 g/mol

IUPAC Name

[(2R)-3-dodecanoyloxy-2-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C33H66NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)42-31(30-41-43(37,38)40-28-27-34(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h31H,6-30H2,1-5H3/t31-/m1/s1

InChI Key

FCTBVSCBBWKZML-WJOKGBTCSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

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